molecular formula C5H5BrO2 B12965870 3-Bromo-2-methoxyfuran

3-Bromo-2-methoxyfuran

Cat. No.: B12965870
M. Wt: 177.00 g/mol
InChI Key: UKIDNXWBYBXXJB-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxyfuran is an organic compound with the molecular formula C5H5BrO2 It is a derivative of furan, a heterocyclic aromatic compound, where a bromine atom and a methoxy group are substituted at the 3 and 2 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methoxyfuran can be achieved through several methods. One common approach involves the bromination of 2-methoxyfuran using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications[2][2].

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methoxyfuran undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The furan ring can be reduced to form dihydrofuran derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-2-methoxyfuran has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methoxyfuran involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methoxy group can engage in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exhibit specific activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-methoxyfuran is unique due to its furan ring structure, which imparts distinct chemical reactivity and biological activity compared to its pyridine analogs. The presence of both bromine and methoxy groups allows for versatile chemical modifications and applications in various fields .

Properties

Molecular Formula

C5H5BrO2

Molecular Weight

177.00 g/mol

IUPAC Name

3-bromo-2-methoxyfuran

InChI

InChI=1S/C5H5BrO2/c1-7-5-4(6)2-3-8-5/h2-3H,1H3

InChI Key

UKIDNXWBYBXXJB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CO1)Br

Origin of Product

United States

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